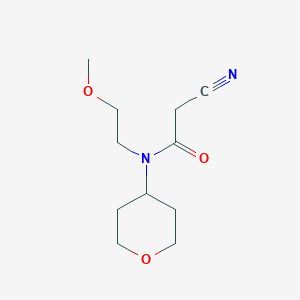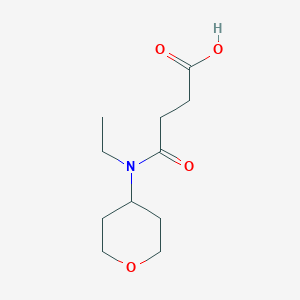
1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of guanidines, such as 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine, can be achieved through various methods. One efficient method involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Other methods involve the use of simple lanthanide amides as highly efficient catalysts for the guanylation of both aromatic and secondary amines .Wissenschaftliche Forschungsanwendungen
Biological Applications
Guanidines are known for their versatility in biological activities . They have the ability to form hydrogen bonds, their planarity, and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity .
DNA Minor Groove Binders
Guanidines have been used as DNA minor groove binders . The planarity of the guanidinium cation often determines the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .
Kinase Inhibitors
Guanidines have also found applications as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and inhibitors can be used to prevent this action, which is often useful in treating diseases like cancer.
α2-Noradrenaline Receptors Antagonists
Guanidines can act as α2-noradrenaline receptors antagonists . These receptors are part of the sympathetic nervous system and play a role in the regulation of various physiological functions.
Superbases in Organocatalysis
The synthesis of bicyclic guanidine-containing compounds has received considerable attention due to their unique properties as superbases and application in organocatalysis .
Pharmaceutical Testing
While not a direct application of the compound, “1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine” is available for purchase for pharmaceutical testing . This suggests that it may have potential applications in drug development and medical research.
Safety and Hazards
While specific safety and hazard information for 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine is not available, it’s important to handle all chemical compounds with care. For example, guanidine hydrochloride, a related compound, is known to cause serious eye irritation, skin irritation, and may cause drowsiness or dizziness .
Wirkmechanismus
Target of Action
Guanethidine is an antihypertensive agent that acts by inhibiting selectively transmission in post-ganglionic adrenergic nerves .
Mode of Action
It is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .
Pharmacokinetics
As an antihypertensive agent, it’s likely to have good bioavailability to exert its effects .
Result of Action
High blood pressure can cause the heart and arteries to not function properly. This can damage the blood vessels of the brain, heart, and kidneys, resulting in a stroke, heart failure, or kidney failure. High blood pressure may also increase the risk of heart attacks .
Action Environment
Factors such as diet, lifestyle, and other medications can potentially influence the efficacy of antihypertensive agents .
Eigenschaften
IUPAC Name |
1-cyclopropyl-1-(thiolan-3-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c9-8(10)11(6-1-2-6)7-3-4-12-5-7/h6-7H,1-5H2,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEQKDBKOJEOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide](/img/structure/B1477552.png)

![2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine](/img/structure/B1477554.png)



![2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477564.png)

